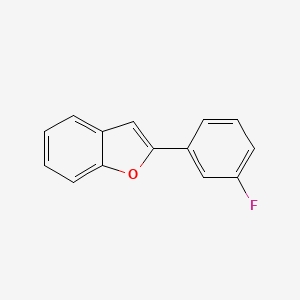

2-(3-Fluorophenyl)benzofuran

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C14H9FO |

|---|---|

Molekulargewicht |

212.22 g/mol |

IUPAC-Name |

2-(3-fluorophenyl)-1-benzofuran |

InChI |

InChI=1S/C14H9FO/c15-12-6-3-5-10(8-12)14-9-11-4-1-2-7-13(11)16-14/h1-9H |

InChI-Schlüssel |

GHJNBTLOOLFKGU-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C2C(=C1)C=C(O2)C3=CC(=CC=C3)F |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 2 3 Fluorophenyl Benzofuran and Its Analogues

Classical and Contemporary Synthetic Routes to 2-Arylbenzofurans

The construction of 2-arylbenzofurans traditionally relies on two main strategies: forming the benzofuran (B130515) core through cyclization or introducing the aryl group at the 2-position of a pre-existing benzofuran ring via cross-coupling reactions.

Cyclization Reactions for Benzofuran Core Construction

Intramolecular cyclization is a foundational approach to building the benzofuran framework. A common method involves the cyclization of o-alkynylphenols, which can be facilitated by various catalysts, including copper(I), rhodium(I), gold, and even zeolites. mdpi.com Another classical approach is the condensation of phenacyl phenyl ethers using polyphosphoric acid (PPA) in xylene at elevated temperatures. jocpr.com

More contemporary cyclization strategies often focus on tandem reactions. For instance, a palladium-catalyzed tandem reaction of 2-hydroxyarylacetonitriles with sodium sulfinates has been reported to produce 2-arylbenzofurans in moderate to excellent yields. rsc.org This method involves a desulfinative addition followed by intramolecular annulation. rsc.org Similarly, ruthenium-catalyzed C- and O-allyl isomerization of 1-allyl-2-allyloxybenzenes followed by ring-closing metathesis provides another route to substituted benzofurans. organic-chemistry.org

Cross-Coupling Reactions for Arylation at the 2-Position (e.g., Suzuki-Miyaura, Copper-Promoted)

Cross-coupling reactions are a powerful tool for introducing the aryl group at the 2-position of the benzofuran core. The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organoboron compound and an organohalide, is a widely used method. For the synthesis of 2-(3-fluorophenyl)benzofuran, this could involve the reaction of 2-bromobenzofuran (B1272952) with 3-fluorophenylboronic acid.

Copper-promoted reactions also play a significant role. The coupling of cuprous aryl acetylides with o-halophenols in refluxing pyridine (B92270) has been a common approach. jocpr.com More advanced methods utilize a combination of palladium and copper catalysts. For example, the Sonogashira coupling of terminal alkynes with iodophenols, co-catalyzed by copper iodide and a palladium complex, leads to the formation of an intermediate that undergoes intramolecular cyclization to yield 2-arylbenzofurans. acs.org

A notable development is the nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids, which proceeds via aromatic C–F bond activation. beilstein-journals.orgnii.ac.jp This method allows for the synthesis of various 2-arylbenzofurans and can be used orthogonally with palladium catalysis to introduce different aryl groups at different positions on the benzofuran ring. nii.ac.jp

| Coupling Reaction | Catalyst System | Reactants | Product | Ref |

| Suzuki-Miyaura | Palladium catalyst | 2-bromobenzofuran, 3-fluorophenylboronic acid | This compound | vulcanchem.com |

| Sonogashira | (PPh₃)PdCl₂, CuI, triethylamine | Terminal alkynes, iodophenols | 2-Arylbenzofurans | acs.org |

| Nickel-catalyzed | Ni(cod)₂, PCy₃ | 2-fluorobenzofurans, arylboronic acids | 2-Arylbenzofurans | beilstein-journals.orgnii.ac.jp |

Oxidative Cyclization Approaches Utilizing Hypervalent Iodine(III) Reagents

Hypervalent iodine(III) reagents have emerged as effective mediators for the oxidative cyclization of o-hydroxystilbenes to form 2-arylbenzofurans. organic-chemistry.orgorganic-chemistry.org These reactions offer a metal-free alternative to traditional methods. organic-chemistry.org Stoichiometric amounts of reagents like (diacetoxyiodo)benzene (B116549) (PhI(OAc)₂) in acetonitrile (B52724) can provide good yields of the desired products. organic-chemistry.orgorganic-chemistry.org

A catalytic approach has also been developed, using 10 mol% of PhI(OAc)₂ as a catalyst in the presence of a terminal oxidant like m-chloroperbenzoic acid (m-CPBA). organic-chemistry.orgthieme-connect.com This method has been shown to be effective for a range of o-hydroxystilbenes with both electron-donating and electron-withdrawing groups. thieme-connect.com The proposed mechanism involves the formation of an iodonium (B1229267) intermediate, followed by intramolecular cyclization. organic-chemistry.org

| Reagent/Catalyst | Oxidant | Substrate | Product | Yield | Ref |

| PhI(OAc)₂ (stoichiometric) | - | (E)-2-styrylphenol | 2-phenylbenzofuran (B156813) | 77% | organic-chemistry.org |

| PhI(OAc)₂ (10 mol%) | m-CPBA | (E)-2-styrylphenol | 2-phenylbenzofuran | 83% | thieme-connect.com |

Innovative and Catalytic Strategies for this compound Derivatives

Recent advancements in organic synthesis have led to the development of more efficient and environmentally friendly methods for preparing 2-arylbenzofurans, including one-pot protocols and metal-free techniques.

One-Pot Synthetic Protocols

One-pot syntheses are highly desirable as they reduce the number of purification steps, saving time and resources. A multicatalytic one-pot method for the synthesis of 2-arylbenzofurans from aryl halides and 2-halophenols has been developed. acs.org This protocol involves two Sonogashira coupling reactions followed by a 2-ethynylphenol (B1266645) cyclization. mdpi.comacs.org

Another efficient one-pot approach involves the sequential iodocyclization of 2-alkynylanisoles followed by a palladium-catalyzed Suzuki coupling reaction with boronic acids in water. figshare.comtandfonline.com This method is considered environmentally benign as it uses water as the solvent and avoids the isolation of the intermediate 3-iodo-2-arylbenzofuran. figshare.comtandfonline.com Furthermore, a palladium-catalyzed one-pot synthesis of 2-arylbenzofurans has been achieved through a tandem reaction of 2-hydroxyarylacetonitriles with sodium sulfinates. rsc.org

Metal-Free Cyclization Techniques

The development of metal-free synthetic methods is a significant goal in green chemistry. A metal-free [3+2] annulation of phenols with propargylic alcohols has been reported to generate benzofurans in a highly atom-economical manner. mdpi.com This reaction proceeds through an acid-catalyzed intermolecular C-C bond formation followed by cyclization. mdpi.com

Additionally, a transition-metal-free intramolecular cyclization of 2-ynylphenols has been developed using cesium carbonate (Cs₂CO₃) as a catalyst. rsc.org This method provides good to excellent yields of 2-substituted benzofurans under mild conditions. rsc.org Hypervalent iodine-mediated oxidative cyclization of ortho-hydroxystilbenes, as mentioned previously, also represents a key metal-free approach to 2-arylbenzofurans. organic-chemistry.orgorganic-chemistry.org

Nickel-Catalyzed Intramolecular Nucleophilic Additions

A notable advancement in the synthesis of benzofuran derivatives is the use of nickel-catalyzed intramolecular nucleophilic addition. organic-chemistry.orgthieme.de This method provides a route to benzofurans by reacting aryl halides with aryl ketones. organic-chemistry.org Research led by Chen-Liang Deng has demonstrated a versatile and effective approach for creating various substituted 3-aryl benzofurans. thieme.de

The process involves an intramolecular cyclization that is tolerant of a range of substrates, including those with electron-donating or electron-withdrawing groups, which can be converted into the corresponding benzofuran products in moderate to good yields. thieme.deorganic-chemistry.org The optimization of this reaction found that using specific nickel salts like Ni(OTf)₂ or Ni(dppp)₂Cl₂ in combination with 1,10-phenanthroline (B135089) (1,10-Phen) as a ligand in acetonitrile (MeCN) solvent at 110°C under a nitrogen atmosphere yields the best results. organic-chemistry.org

The proposed mechanism for this transformation begins with the reduction of nickel salts to Ni(0) by zinc powder. organic-chemistry.org This is followed by a sequence of oxidative addition, intramolecular nucleophilic addition, and transmetalation, ultimately leading to the formation of the final benzofuran product. organic-chemistry.org This nickel-catalyzed strategy is highlighted for its efficiency and simplicity in synthesizing benzofuran derivatives. organic-chemistry.org

Table 1: Optimized Conditions for Nickel-Catalyzed Benzofuran Synthesis organic-chemistry.org

| Parameter | Optimal Condition |

|---|---|

| Catalyst | Ni(OTf)₂ or Ni(dppp)₂Cl₂ |

| Ligand | 1,10-Phenanthroline (1,10-Phen) |

| Solvent | MeCN |

| Temperature | 110°C |

| Atmosphere | Nitrogen (N₂) |

| Reductant | Zn powder |

Precursor Chemistry and Strategic Functionalization for this compound Synthesis

The synthesis of this compound relies heavily on the strategic selection and functionalization of precursor molecules. A variety of starting materials and synthetic routes have been developed to construct the core benzofuran structure and append the desired 3-fluorophenyl group.

Common precursors for benzofuran synthesis include substituted phenols, such as o-alkenylphenols or 2-hydroxyacetophenone (B1195853) derivatives. mdpi.comrsc.org For instance, 5-Bromo-2-hydroxy-3-iodoacetophenone has been used as a key starting material. mdpi.com This precursor can then undergo further reactions, such as palladium-catalyzed cross-coupling and heteroannulation, to form the benzofuran ring. mdpi.com Another approach utilizes the cyclization of o-hydroxystilbenes, which can be catalyzed by iodine(III) reagents to yield 2-arylbenzofurans. nih.gov

One plausible and direct route to this compound involves the Suzuki-Miyaura coupling reaction. vulcanchem.com This strategy would pair a 2-halobenzofuran, such as 2-bromobenzofuran, with 3-fluorophenylboronic acid under palladium catalysis to form the C-C bond between the benzofuran core and the fluorinated phenyl ring. vulcanchem.com Similarly, nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids has been shown to be an effective method for synthesizing a range of 2-arylbenzofurans through the activation of the aromatic C-F bond. researchgate.netbeilstein-journals.org

Alternative strategies focus on building the benzofuran ring from acyclic precursors that already contain the 2-aryl substituent. An acid-catalyzed cyclization of a 2-(3-fluorophenyl)-1-(2-hydroxyphenyl)ethanone derivative is one such method. vulcanchem.com Another innovative approach involves the copper-promoted hydration and annulation of 2-fluorophenylacetylene derivatives. beilstein-journals.org This domino reaction proceeds via hydration of the C-F bond, followed by an intramolecular cyclization to furnish the benzofuran skeleton. nih.govbeilstein-journals.org

Table 2: Precursor Types and Synthetic Strategies for 2-Arylbenzofurans

| Precursor Type | Synthetic Strategy | Key Reagents/Catalysts | Reference |

|---|---|---|---|

| 2-Halobenzofuran & Arylboronic Acid | Suzuki-Miyaura Coupling | Palladium catalyst | vulcanchem.com |

| 2-Fluorobenzofuran & Arylboronic Acid | Nickel-Catalyzed Cross-Coupling | Ni(cod)₂, Ligand | researchgate.netbeilstein-journals.org |

| o-Iodophenol & Terminal Alkyne | Palladium-Catalyzed Cross-Coupling/Heteroannulation | Palladium catalyst | mdpi.com |

| 2-Fluorophenylacetylene Derivative | Copper-Promoted Hydration/Annulation | CuI, KOH | nih.govbeilstein-journals.org |

| o-Hydroxystilbene | Iodine(III)-Catalyzed Oxidative Cyclization | PhI(OAc)₂ | nih.gov |

Advanced Structural Characterization and Computational Insights into 2 3 Fluorophenyl Benzofuran

X-ray Crystallographic Analysis of 2-(3-Fluorophenyl)benzofuran and Its Derivatives

X-ray crystallography provides definitive proof of a molecule's three-dimensional structure. For this compound and its derivatives, this technique has been instrumental in understanding their solid-state conformation and the non-covalent interactions that govern their crystal packing.

The conformation of this compound derivatives is largely defined by the dihedral angle between the benzofuran (B130515) ring system and the attached phenyl ring. X-ray crystallographic studies have shown that the benzofuran ring system itself is essentially planar. The key conformational feature is the twist of the 3-fluorophenyl group relative to this plane.

In a study of a related derivative, 2-(3-iodophenyl)benzofuran, the dihedral angle between the benzofuran and the iodophenyl rings was determined to be 1.9 (3)°. This near-coplanarity suggests a significant degree of conjugation between the two aromatic systems. Similarly, for the parent compound, 2-phenylbenzofuran (B156813), the dihedral angle is found to be 2.8 (1)°. While specific data for the 3-fluoro derivative is part of a broader analysis, these findings on closely related structures indicate that the molecule tends to adopt a largely planar conformation, which can be influenced by the substituents and the crystal packing forces.

| Compound | Dihedral Angle (°) between Benzofuran and Phenyl Rings | Reference |

| 2-(3-Iodophenyl)benzofuran | 1.9 (3) | |

| 2-Phenylbenzofuran | 2.8 (1) |

The crystal packing of this compound and its analogs is stabilized by a network of weak intermolecular interactions. In the crystal structure of 2-(3-iodophenyl)benzofuran, a notable C—H⋯O hydrogen bond is observed, linking adjacent molecules into chains. This interaction involves a hydrogen atom from the iodophenyl ring and the oxygen atom of the benzofuran ring of a neighboring molecule, with a donor-acceptor distance of 3.391 (5) Å.

Spectroscopic Methods for Structural Elucidation (e.g., NMR, IR, Mass Spectrometry)

Spectroscopic techniques are essential for confirming the identity and structure of this compound in non-crystalline states and for providing complementary information to X-ray data.

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H and 13C NMR are routinely used to confirm the molecular structure. The 1H NMR spectrum would show characteristic signals for the aromatic protons on both the benzofuran and the fluorophenyl rings, with their chemical shifts and coupling constants providing information about their connectivity. The presence of the fluorine atom would introduce additional splitting in the signals of nearby protons and carbons (H-F and C-F coupling). 19F NMR would show a characteristic signal for the fluorine atom, confirming its presence and chemical environment.

Infrared (IR) Spectroscopy : The IR spectrum of this compound would display characteristic absorption bands. Key vibrations would include C-H stretching for the aromatic rings, C=C stretching within the rings, and the C-O-C stretching of the furan (B31954) ring. A prominent band corresponding to the C-F stretching vibration would also be present, typically in the region of 1100-1000 cm-1.

Mass Spectrometry (MS) : Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound (C14H9FO), the expected molecular ion peak [M]+ would correspond to a mass-to-charge ratio (m/z) of 212.06. High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy.

| Spectroscopic Technique | Key Features for this compound | Reference |

| 1H NMR | Aromatic proton signals, H-F coupling | |

| 13C NMR | Aromatic carbon signals, C-F coupling | |

| 19F NMR | Signal for fluorine atom | |

| IR Spectroscopy | C-F stretch, C-O-C stretch, aromatic C=C and C-H stretches | |

| Mass Spectrometry | Molecular ion peak [M]+ at m/z 212.06 |

Theoretical and Computational Chemistry Approaches

Computational methods provide valuable insights into the behavior of molecules at an atomic level, complementing experimental data.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target receptor. For this compound and its derivatives, docking simulations have been employed to explore their potential as inhibitors of various enzymes.

For instance, derivatives of this scaffold have been docked into the active sites of enzymes like monoamine oxidase (MAO-A and MAO-B), which are targets for antidepressant drugs. These simulations help to identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the enzyme's active site. The 3-fluorophenyl group can participate in specific interactions, with the fluorine atom potentially forming favorable contacts with the protein. The benzofuran core often anchors the molecule within a hydrophobic pocket of the active site. These computational predictions are crucial for guiding the synthesis of new derivatives with improved potency and selectivity.

Molecular Dynamics Simulations for Binding Stability and Conformational Dynamics

Molecular dynamics (MD) simulations are powerful computational tools used to investigate the dynamic behavior of molecules over time, providing critical insights into the stability of ligand-receptor complexes and the conformational changes that occur upon binding. For this compound and its derivatives, MD simulations have been instrumental in elucidating their interaction mechanisms with biological targets, such as viral polymerases.

Research into benzofuran-based inhibitors for targets like the Hepatitis C Virus (HCV) NS5B polymerase often employs MD simulations to assess binding stability. mdpi.com These simulations typically run for extended periods, such as 100 nanoseconds, to ensure the system reaches equilibrium. mdpi.com The stability of the complex is primarily evaluated by calculating the root-mean-square deviation (RMSD) of the protein and ligand atoms over the course of the simulation. A stable RMSD profile indicates that the ligand remains securely bound within the target's active site. mdpi.com For benzofuran derivatives, stable RMSD values after an initial equilibration period suggest a stable binding mode. mdpi.comresearchgate.net

Binding free energy calculations, commonly performed using the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method, quantify the strength of the interaction. researchgate.netnih.gov This analysis breaks down the total binding free energy (ΔG_bind) into constituent parts, including van der Waals forces, electrostatic energy, and solvation energy. researchgate.netnih.gov In studies of related benzofuran inhibitors, the van der Waals energy term was often found to be the most significant contributor to the binding process, indicating the importance of shape complementarity between the ligand and the binding pocket. researchgate.netnih.gov The fluorophenyl moiety of benzofuran derivatives can significantly contribute to these molecular interactions within the binding site. nih.gov

Conformational dynamics analysis reveals how the ligand and protein adapt to each other. The binding of a correct nucleotide can induce significant conformational changes in a polymerase's structure. plos.org MD trajectories show that the this compound scaffold can orient itself within an allosteric pocket to maximize favorable interactions. For instance, the fluorophenyl group can engage in specific interactions with hydrophobic or aromatic residues, while the benzofuran core establishes a stable anchor. nih.gov Analysis of these dynamic movements is crucial for understanding the structural basis of inhibition and for the rational design of more potent derivatives.

Table 1: Representative Binding Free Energy Components for Benzofuran-based Inhibitors (Analogues)

This table presents typical data obtained from MM/GBSA calculations for benzofuran derivatives targeting viral polymerases. The values are illustrative and presented in kcal/mol.

| Complex | ΔG_bind (Total) | Van der Waals Energy | Electrostatic Energy |

| Benzofuran Derivative 1 + NS5B | -77.33 | -69.25 | -28.09 |

| Benzofuran Derivative 2 + NS5B | -78.16 | Not Specified | Not Specified |

| Benzofuran Derivative 3 + NS5B | -71.31 | Not Specified | Not Specified |

Data adapted from studies on benzofuran-1,2,4-triazole derivatives as HCV NS5B inhibitors. nih.gov

Quantum Chemical Calculations for Electronic Property Assessment

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide profound insights into the electronic structure and reactivity of molecules like this compound. nrel.gov These methods are used to calculate a variety of molecular properties that govern chemical behavior.

A fundamental aspect of these calculations is the determination of the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. researchgate.net The energy gap between HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a critical indicator of chemical stability and reactivity. researchgate.netresearchgate.net A smaller gap generally implies higher chemical reactivity and lower kinetic stability. researchgate.net

For this compound, the fluorine atom on the phenyl ring acts as an electron-withdrawing group, which influences the electronic properties of the entire molecule. This substitution can lower both the HOMO and LUMO energy levels. DFT calculations can precisely quantify these effects. The methodology often involves using a specific functional, such as B3LYP or M06-2X, paired with a basis set like 6-311++G(d,p) or def2-TZVP, to solve the quantum mechanical equations. nrel.govsemanticscholar.org

Beyond HOMO-LUMO energies, quantum chemical calculations can generate Molecular Electrostatic Potential (MEP) maps. These maps visualize the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the oxygen atom of the furan ring and the fluorine atom would be expected to be regions of negative potential, while the hydrogen atoms would show positive potential. This information is invaluable for predicting how the molecule will interact with biological receptors, identifying sites for hydrogen bonding and other non-covalent interactions. researchgate.net Other calculated parameters, such as dipole moment, polarizability, and hyperpolarizability, are important for understanding a molecule's response to an external electric field and its nonlinear optical (NLO) properties. semanticscholar.orgrsc.org

Table 2: Illustrative Electronic Properties from DFT Calculations for Heterocyclic Compounds

This table shows typical electronic property values (in electronvolts, eV) derived from DFT calculations for related heterocyclic systems.

| Property | Value (eV) | Significance |

| E_HOMO | ~ -6.1 | Relates to electron-donating ability |

| E_LUMO | ~ -2.0 | Relates to electron-accepting ability |

| Energy Gap (E_gap) | ~ 4.1 | Indicator of chemical reactivity and stability |

Values are representative based on DFT studies of similar aromatic and heterocyclic compounds. researchgate.netsemanticscholar.org

Structure Activity Relationship Sar Studies of 2 3 Fluorophenyl Benzofuran Derivatives

Influence of Fluorine Substitution Position on Molecular Interactions and Activities

The position of the fluorine atom on the 2-phenyl ring of the benzofuran (B130515) scaffold is a critical determinant of biological activity. mdpi.comresearchgate.net Studies have consistently shown that the location of this halogen substituent significantly impacts the molecule's interactions with biological targets. mdpi.com For instance, in a series of benzofuran-based S1P1 receptor agonists, a 3-fluorophenyl substitution resulted in a compound with potent S1P1 activity and excellent selectivity over the S1P3 receptor. nih.gov The corresponding 2-fluorophenyl analog exhibited a 4- to 5-fold reduction in potency, highlighting the critical influence of the fluorine's placement. nih.gov

For example, in the development of ERAP1 inhibitors, docking studies of a potent benzofuran derivative revealed that the fluorine atom is oriented towards Gln881 and Arg841 residues in an allosteric binding site. nih.gov This specific interaction, facilitated by the substituent's position, contributes to the compound's high inhibitory potency. nih.gov Research on fluorinated indazole derivatives as ROCK1 inhibitors also demonstrated a dramatic enhancement of inhibitory potency when the fluorine was moved from the C4 to the C6 position, underscoring the profound impact of substituent placement on biological function. rsc.org

Correlating Substituent Patterns on the Benzofuran and Phenyl Rings with Biological Response Profiles

The biological activity of 2-(3-Fluorophenyl)benzofuran derivatives is not solely dictated by the fluorine atom but is also significantly modulated by the presence and nature of other substituents on both the benzofuran core and the phenyl ring. mdpi.comnih.gov A systematic analysis of these substituent patterns reveals clear correlations with specific biological response profiles.

In the context of anticancer activity, substitutions on the benzofuran ring have been shown to be crucial. mdpi.com For instance, the introduction of a bromine atom at the 5-position of the benzofuran ring in conjunction with the 2-(3-fluorophenyl) moiety has been explored in the development of quinazoline-benzofuran hybrids as EGFR tyrosine kinase inhibitors. tandfonline.com The resulting compounds exhibited significant cytotoxicity against various cancer cell lines. tandfonline.com Furthermore, studies on benzo[c]furan-chalcones have shown that a 2-(3-fluorophenyl) group on the benzofuran moiety, when combined with specific substituents on a chalcone (B49325) arm, can lead to increased cytotoxicity. mdpi.com

The nature of the substituent on the phenyl ring also plays a pivotal role. In a series of 2-phenylbenzofuran (B156813) derivatives designed as MAO inhibitors, the number and position of methoxy (B1213986) groups on the 2-phenyl ring had a significant influence on the inhibitory activity. bohrium.com Specifically, 2-(3-methoxyphenyl)-5-nitrobenzofuran was identified as a potent and selective MAO-B inhibitor. bohrium.com This highlights how the interplay between substituents on both aromatic systems can fine-tune the biological activity and selectivity of the compounds.

The following table summarizes the influence of various substituents on the biological activity of 2-phenylbenzofuran derivatives, drawing from several studies.

| Compound Series | Substituent on Benzofuran Ring | Substituent on 2-Phenyl Ring | Observed Biological Activity | Reference |

| S1P1 Receptor Agonists | 5-Benzyl | 3-Fluoro | Potent S1P1 agonism with high selectivity | nih.gov |

| Quinazoline (B50416) Hybrids | 5-Bromo, 7-Amino | 3-Fluoro | Cytotoxicity against cancer cell lines | tandfonline.com |

| MAO Inhibitors | 5-Nitro | 3-Methoxy | Potent and selective MAO-B inhibition | bohrium.com |

| Cholinesterase Inhibitors | 7-Bromo or 7-Chloro | meta-Hydroxyl | High BChE inhibition | nih.gov |

| Benzo[c]furan-Chalcones | 2-(3-Fluorophenyl) | 4-Trifluoromethoxyphenyl (on chalcone) | Increased cytotoxicity | mdpi.com |

Strategic Design and Optimization of Benzofuran Derivatives for Enhanced Functional Properties

The strategic design and optimization of this compound derivatives involve a multifaceted approach that leverages SAR insights to enhance desired functional properties, such as potency, selectivity, and pharmacokinetic profiles. mdpi.comnih.gov This process often begins with a lead compound, which is then systematically modified to improve its therapeutic potential. nih.gov

A key strategy involves the introduction of various functional groups at specific positions on the benzofuran scaffold and the phenyl ring. For example, in the development of anti-pancreatic cancer agents, 32 benzofuran derivatives were designed and synthesized, leading to the identification of a compound with excellent cytotoxicity and favorable physicochemical and pharmacokinetic properties. nih.gov This optimized compound was found to affect the hypoxia environment in tumors by targeting the Hif-1α/VEGF pathway. nih.gov

Another successful optimization strategy involves scaffold hopping, where the core structure of a known active compound is replaced with a different scaffold, such as benzofuran, to discover novel lead series. nih.gov This approach, combined with computational chemistry tools, led to the identification of a benzofuran-based S1P1 agonist with potent activity and excellent selectivity. nih.gov Rapid optimization efforts, focusing on enhancing potency while balancing lipophilicity, resulted in a clinically promising lead molecule. nih.gov

The following table showcases examples of strategic modifications and their impact on the functional properties of benzofuran derivatives.

| Lead Compound/Series | Strategic Modification | Resulting Enhancement | Reference |

| Benzofuran ERAP1 inhibitors | Modification of substituents based on docking studies | Increased potency to the nanomolar range and high selectivity | nih.gov |

| Benzofuran derivatives for pancreatic cancer | Synthesis of a diverse library of 32 derivatives | Identification of a compound with excellent cytotoxicity and anti-angiogenic activity | nih.gov |

| S1P1 receptor agonists | Knowledge-based scaffold hopping to a benzofuran core | Discovery of a novel, potent, and selective S1P1 agonist with good oral bioavailability | nih.gov |

| Benzofuran-based anticancer agents | Introduction of halogen substitutions | Significant increase in anticancer activities due to halogen bonding | mdpi.com |

Computational Methodologies for SAR Elucidation and Prediction

Computational methodologies are indispensable tools for elucidating and predicting the SAR of this compound derivatives, providing insights that guide the design of more potent and selective compounds. biogecko.co.nz Techniques such as 3D-Quantitative Structure-Activity Relationship (3D-QSAR), molecular docking, and density functional theory (DFT) are frequently employed. frontiersin.orgnih.gov

3D-QSAR studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), are used to build predictive models that correlate the three-dimensional properties of molecules with their biological activities. frontiersin.org These models generate contour maps that highlight regions where steric, electrostatic, hydrophobic, and hydrogen-bonding interactions are favorable or unfavorable for activity, thereby guiding the design of new analogs with enhanced potency. frontiersin.orgresearchgate.net For instance, 3D-QSAR studies on benzofuran derivatives as acetylcholinesterase inhibitors have been used to design novel candidate drugs with predicted high activity. frontiersin.org

Molecular docking is another powerful tool that predicts the preferred orientation of a ligand when bound to a receptor, allowing for the visualization of key interactions. nih.govnih.gov In the study of benzofuran-based ERAP1 inhibitors, docking studies revealed that the most potent compound filled a lipophilic pocket efficiently and formed key hydrogen bonds, explaining its high potency. nih.gov Similarly, docking studies of benzofuran hybrids as PI3K/VEGFR2 inhibitors helped to understand their binding modes and rationalize their inhibitory activities. nih.gov

DFT calculations provide a deeper understanding of the electronic properties of molecules, such as their frontier molecular orbitals (FMOs) and chemical reactivity. frontiersin.orgrsc.org These calculations can be used to optimize molecular geometries and predict reaction mechanisms, offering insights that complement experimental findings. frontiersin.org The combination of these computational approaches provides a robust framework for the rational design and optimization of this compound derivatives with desired biological activities.

Investigation of Molecular Mechanisms and Biological Target Interactions for 2 3 Fluorophenyl Benzofuran and Analogues

Studies on Enzyme Inhibition

Derivatives of 2-phenylbenzofuran (B156813) have been identified as potent inhibitors of several key enzymes implicated in human diseases. The nature and position of substituents on both the benzofuran (B130515) core and the 2-phenyl ring play a crucial role in determining the inhibitory activity and selectivity. unica.itsciforum.net

Aromatase: A series of benzofuran-2-yl-(phenyl)-3-pyridylmethanol derivatives have been evaluated for their ability to inhibit aromatase (CYP19), an enzyme crucial for estrogen biosynthesis and a key target in the treatment of hormone-dependent breast cancer. nih.gov These compounds displayed good to moderate inhibitory activity, with IC50 values ranging from 1.3 to 25.1 μM. nih.gov The derivative with a 4-methoxyphenyl (B3050149) substitution showed the highest potency. nih.gov Molecular modeling suggested that the (S)-enantiomer of the 2-(4-fluorophenyl) derivative is the active form. Notably, related furan-2-yl-(phenyl)-3-pyridylmethanol derivatives lacking the fused benzene (B151609) ring of the benzofuran structure were inactive, highlighting the essential role of this ring for binding to the enzyme. nih.gov

Monoamine Oxidase (MAO): 2-Phenylbenzofuran derivatives have been investigated as inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes that are significant in the metabolism of neurotransmitters and are targets for treating neurodegenerative disorders like Parkinson's and Alzheimer's disease. unica.itsciforum.net Studies on a series of methoxy- and nitro-substituted 2-phenylbenzofurans revealed that the substitution patterns significantly influence the affinity for MAO-A or MAO-B. unica.it For instance, 2-(3-methoxyphenyl)-5-nitrobenzofuran was identified as a highly potent and reversible MAO-B inhibitor with an IC50 value of 0.024 µM, while 7-nitro-2-phenylbenzofuran was the most potent MAO-A inhibitor in the series with an IC50 of 0.168 µM. unica.it

Hepatitis C Virus (HCV) NS5B RNA-dependent RNA Polymerase (RdRp): Non-nucleoside inhibitors based on a (2Z)-2-benzoylamino-3-(4-phenoxy-phenyl)-acrylic acid template have been developed as potent inhibitors of the HCV NS5B polymerase, an essential enzyme for viral replication. nih.gov While this study does not directly feature the 2-(3-fluorophenyl)benzofuran core, it demonstrates the potential for related aromatic heterocyclic structures to inhibit this viral enzyme.

Sortase A (SrtA): In the context of antimicrobial activity, 2-phenyl-benzofuran-3-carboxamide derivatives have been identified as potent inhibitors of Sortase A (SrtA) in Staphylococcus aureus. researchgate.net SrtA is a bacterial enzyme responsible for anchoring surface virulence proteins. researchgate.net One of the most potent inhibitors identified, compound Ia-22, had an IC50 value of 30.8 μM. researchgate.net Structure-activity relationship studies indicated that replacing a hydroxyl group on the 2-phenyl ring with a halogen, such as in a fluorophenyl derivative, generally reduced the enzyme inhibitory activity in the tested series. researchgate.net

VEGFR-2: Certain benzofuran derivatives have shown potential as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in angiogenesis, which is critical for tumor growth. nih.gov A study on 3-methylbenzofurans and 3-(morpholinomethyl)benzofurans reported significant inhibitory activity against VEGFR-2. Specifically, compounds 4b , 15a , and 16a displayed IC50 values of 77.97 nM, 132.5 nM, and 45.4 nM, respectively, against this kinase. nih.gov

Table 1: Enzyme Inhibition by 2-Phenylbenzofuran Analogues

| Enzyme Target | Compound/Derivative Series | Key Findings (IC50 Values) | Reference |

| Aromatase (CYP19) | Benzofuran-2-yl-(phenyl)-3-pyridylmethanols | 1.3 - 25.1 μM range. 4-methoxyphenyl derivative was most active. | nih.gov |

| Monoamine Oxidase B (MAO-B) | 2-(3-methoxyphenyl)-5-nitrobenzofuran | 0.024 µM | unica.it |

| Monoamine Oxidase A (MAO-A) | 7-nitro-2-phenylbenzofuran | 0.168 µM | unica.it |

| Sortase A (SrtA) | 2-phenyl-benzofuran-3-carboxamide (Ia-22) | 30.8 μM | researchgate.net |

| VEGFR-2 | 3-methylbenzofuran (B1293835) (4b ) | 77.97 nM | nih.gov |

| VEGFR-2 | 3-(morpholinomethyl)benzofuran (15a ) | 132.5 nM | nih.gov |

| VEGFR-2 | 3-(morpholinomethyl)benzofuran (16a ) | 45.4 nM | nih.gov |

Research on Receptor Ligand Binding and Specificity

The interaction of 2-phenylbenzofuran analogues with specific receptors is another critical area of investigation, particularly concerning their neurotropic and potential therapeutic effects.

Mitochondrial DBI Receptor (MDR) Complex: A series of novel benzofuran-acetamides have been synthesized as analogues of FGIN-1-27, a potent and specific ligand for the mitochondrial Diazepam Binding Inhibitor (DBI) receptor complex (MDR), also known as the peripheral benzodiazepine (B76468) receptor (PBR). nih.gov These benzofuran analogues were found to be potent and selective ligands for this receptor complex, which is involved in processes like mitochondrial steroidogenesis. nih.govnih.gov The binding affinity of these ligands is influenced by factors such as the halogenation of the aryl groups attached to the core structure. nih.gov For example, FGIN-1-27, which is N,N-di-n-hexyl 2-(4-fluorophenyl)indole-3-acetamide, demonstrates the importance of a fluorinated phenyl ring for high-affinity binding. nih.gov This suggests that this compound derivatives could also exhibit significant binding to this mitochondrial receptor.

Analysis of Cellular Mechanistic Pathways

The anticancer properties of 2-phenylbenzofuran derivatives are often linked to their ability to modulate key cellular pathways, most notably by inducing programmed cell death, or apoptosis.

Apoptosis Induction in Cancer Cell Lines: Several studies have shown that 2-phenylbenzofuran derivatives can induce apoptosis in various cancer cell lines. uniri.hr For example, certain benzofuran-2-carboxamides have been shown to induce apoptosis through the activation of caspases 3, 8, and 9. uniri.hr This suggests the involvement of both the extrinsic (death receptor) and intrinsic (mitochondrial) apoptotic pathways. uniri.hr The induction of the intrinsic pathway is considered crucial for the effectiveness of many chemotherapy agents. uniri.hr Other research has pointed to the ability of benzofuran compounds to induce apoptosis in liver (HepG2) and breast (MCF-7) cancer cells by affecting the balance of pro- and anti-apoptotic proteins. Specifically, 3-methylbenzofuran and 3-(morpholinomethyl)benzofuran derivatives were found to induce apoptosis in non-small cell lung cancer cell lines (A549 and NCI-H23). nih.gov One derivative, compound 4b , induced apoptosis in 42.05% of A549 cells. nih.gov

Table 2: Apoptotic Effects of Benzofuran Derivatives on Cancer Cell Lines

| Compound/Derivative Series | Cancer Cell Line | Cellular Mechanism | Reference |

| Benzofuran-2-carboxamides (3h , 6f ) | SW620, SK-BR-3 | Activation of caspases 3, 8, and 9 | uniri.hr |

| Ethyl 5-(2-isopropoxy-2-oxoethoxy)-2-phenylbenzofuran-3-carboxylate analogues | HepG2, MCF-7 | Modulation of pro- and anti-apoptotic proteins | |

| 3-methylbenzofuran (4b ) | A549 (Lung) | 42.05% apoptosis induction | nih.gov |

| 3-(morpholinomethyl)benzofuran (15a , 16a ) | NCI-H23 (Lung) | Apoptosis induction | nih.gov |

Exploration of Disruptive Mechanisms Against Essential Biological Processes

The antimicrobial activity of 2-phenylbenzofuran derivatives is attributed to their ability to disrupt fundamental processes in microorganisms. biogecko.co.nz

Bacterial Cell Membrane Integrity: One of the proposed mechanisms for the antibacterial action of benzofuran compounds is the disruption of bacterial cell membrane integrity. biogecko.co.nzvulcanchem.com This can interfere with vital cellular functions and lead to cell death. This mechanism is a common strategy for antimicrobial agents, as the cell membrane is essential for maintaining the cellular environment. frontiersin.org

Inhibition of Essential Bacterial Enzymes: Besides disrupting the cell membrane, benzofuran derivatives can exert their antimicrobial effects by inhibiting essential bacterial enzymes. biogecko.co.nz This includes enzymes involved in DNA replication, such as DNA gyrase, or cell wall synthesis. biogecko.co.nzfrontiersin.org As discussed previously, the inhibition of enzymes like Sortase A in Gram-positive bacteria is a specific example of this mechanism, which can attenuate the virulence of pathogens without necessarily affecting their viability. researchgate.net Furthermore, some compounds are thought to inhibit efflux pumps, which bacteria use to expel antimicrobial agents, thereby overcoming a common mechanism of drug resistance. vulcanchem.commdpi.com

Exploration of Diverse 2 3 Fluorophenyl Benzofuran Derivatives and Analogues in Academic Research

Synthesis and Biological Evaluation of Pyrazole-Benzofuran Hybrids

The combination of benzofuran (B130515) and pyrazole (B372694) rings has yielded hybrid compounds with significant biological potential. Pyrazole and its derivatives are known to possess a broad spectrum of pharmacological activities. nih.gov The synthesis of these hybrids often involves the cyclocondensation of a benzofuran-containing chalcone (B49325) with hydrazine (B178648) derivatives.

In one area of research, new derivatives of biphenyl (B1667301) pyrazole-benzofuran hybrids were synthesized and evaluated for their in vitro inhibitory effects on α-glucosidase activity. nih.gov The results showed that these compounds were four to eighteen times more active than the standard drug, acarbose. nih.gov Specifically, one compound with a nitro group was identified as the most potent inhibitor, being approximately 18-fold more potent than acarbose. nih.gov Another compound in the same series, featuring a methoxy (B1213986) group, was the second most potent, exhibiting over 13 times the activity of the standard. nih.gov

Another study focused on the synthesis of 3-aryl/heteroaryl-5-benzofuranyl pyrazoles from 1,3-β-monothiodiketones and their subsequent evaluation for antimicrobial and antibiofilm activities. researchgate.net Certain compounds with specific substitutions on the phenyl ring of the pyrazole demonstrated notable activity against various bacterial and fungal strains. researchgate.net

Further research has explored the anticancer properties of pyrazole-based benzofuran derivatives. nih.gov A series of novel compounds were synthesized and tested against several human cancer cell lines, including lung carcinoma (A-549), colorectal adenocarcinoma (HT-29), and breast adenocarcinoma (MCF-7). nih.gov One particular compound showed strong, dose-dependent anti-proliferative activity against MCF-7 cells, with an IC50 value of 7.31 μM. nih.gov Mechanistic studies indicated that this compound's cytotoxic effect is linked to mitochondrial membrane damage, caspase activation, and apoptosis. nih.govresearchgate.net

Table 1: Selected Pyrazole-Benzofuran Hybrids and their Biological Activities

| Compound Type | Biological Target/Activity | Key Findings |

|---|---|---|

| Biphenyl pyrazole-benzofuran hybrids | α-glucosidase inhibition | Up to 18-fold more potent than acarbose. nih.govnih.gov |

| 3-Aryl/heteroaryl-5-benzofuranyl pyrazoles | Antimicrobial/Antibiofilm | Significant activity against various bacteria and fungi. researchgate.net |

Development and Study of Benzofuran-Quinazoline Conjugates as Kinase Inhibitors

Quinazoline (B50416) derivatives are recognized for their potential as anticancer agents, with several approved drugs targeting protein kinases. ekb.egmdpi.com The development of hybrid molecules that conjugate the benzofuran scaffold with a quinazoline unit has been an active area of research to discover novel kinase inhibitors. nih.govnih.gov

A study detailed the synthesis of 48 novel quinazoline-substituted benzofuran derivatives and evaluated their cytotoxic activity against five human tumor cell lines. nih.gov The research found that some of these conjugates exhibited selective inhibitory activity, with one compound in particular displaying excellent cytotoxic effects, marking it as a potential anticancer agent. nih.gov

The rationale for creating these hybrids often involves targeting key enzymes in cancer progression, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). ekb.egmdpi.com Research into quinazoline-based inhibitors has led to the development of compounds that can selectively target the hydrophobic pocket of the ATP-binding site of these kinases. nih.gov For instance, a series of 2-chloro-4-anilino-quinazolines were developed and showed promising inhibitory effects on both EGFR and VEGFR-2. ekb.eg

Another study focused on designing quinazoline derivatives as selective inhibitors for Aurora A kinase, which is involved in cell cycle regulation. nih.gov A compound, 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, was identified as the most potent among the tested derivatives. nih.gov This compound was found to arrest the cell cycle in the G1 phase and induce apoptosis in MCF-7 breast cancer cells. nih.gov

Table 2: Examples of Benzofuran-Quinazoline Conjugates as Kinase Inhibitors

| Compound Class | Target Kinase(s) | Biological Effect |

|---|---|---|

| Piperazine-substituted benzofuran-quinazoline conjugates | Not specified | Selective cytotoxic activity against tumor cell lines. nih.gov |

| 2-Aryl-quinazoline derivatives | EGFR, VEGFR-2 | Dual kinase inhibition. ekb.eg |

Research into Benzofuran-Oxadiazole and -Triazole Scaffolds for Antiviral Activity

Heterocyclic compounds containing oxadiazole and triazole rings are known to possess a range of pharmacological properties, including antiviral activity. derpharmachemica.comarkat-usa.orgijpsr.com Researchers have synthesized hybrid molecules incorporating these scaffolds with the benzofuran nucleus to explore their potential as antiviral agents.

Studies have shown that compounds bearing a 1,3,4-oxadiazole (B1194373) ring can exhibit significant biological activities. derpharmachemica.com For example, a series of 1,3-dioxo-1,3-dihydro-2-benzofuran-5-carboxamide (B1321556) derivatives linked to a 1,3,4-thiadiazole (B1197879) showed 100% inhibition of human cytomegalovirus. arkat-usa.org In another study, the synthesis of benzofuran-oxadiazole hybrids was pursued with the aim of developing better therapeutic agents. researchgate.net

Similarly, the 1,2,3-triazole ring is a versatile scaffold that has been incorporated into various potential therapeutic agents. nih.gov Research has been conducted on 1,2,3-triazole-benzofused hybrids for their potential against SARS-CoV-2 variants. nih.gov In one study, benzimidazole-1,2,3-triazole hybrids were synthesized and evaluated, with one compound showing an ability to reduce SARS-CoV-2-induced hyperinflammation. nih.gov While not directly involving a 2-(3-Fluorophenyl)benzofuran core, this research highlights the recognized potential of combining benzofused heterocycles with triazoles for antiviral applications.

A high-throughput screening of a large compound library identified a benzofuran class of Hepatitis C Virus (HCV) inhibitors. acs.org Optimization of this scaffold led to the identification of several compounds with potent HCV inhibition (EC50 < 100 nM) and low cytotoxicity. acs.org Furthermore, some benzofuran derivatives have demonstrated inhibitory activity against HIV. researchgate.net

Table 3: Benzofuran-Heterocycle Hybrids with Potential Antiviral Activity

| Heterocyclic Scaffold | Virus Target | Reported Activity |

|---|---|---|

| 1,3,4-Thiadiazole | Human Cytomegalovirus (HCMV) | 100% inhibition by related benzofuran derivatives. arkat-usa.org |

| 1,2,3-Triazole | SARS-CoV-2 | Reduction of hyperinflammation by related benzofused hybrids. nih.gov |

| Benzofuran core | Hepatitis C Virus (HCV) | Potent inhibition with EC50 < 100 nM. acs.org |

Synthesis and Characterization of Other Novel Benzofuran-Containing Heterocycles

The versatility of the benzofuran scaffold has prompted extensive research into its incorporation into a variety of other heterocyclic systems. ijrar.comresearchgate.netnih.gov The goal is often to create novel molecular architectures with unique biological properties.

One area of investigation has been the synthesis of benzofuran-thiazole hybrids. A series of 2-(3-(benzofuran-2-yl) pyrazol-1-yl)thiazoles were synthesized and evaluated for their antimicrobial activities. nih.govscispace.com Most of the synthesized compounds showed good antimicrobial effects, with one in particular exhibiting excellent potency against all tested organisms. nih.gov

Another line of research involved the synthesis of novel benzofuran derivatives through the reaction of 3-(5-bromobenzofuran-2-yl)-3-oxopropanenitrile with various reagents to yield pyrazoles and other derivatives. researchgate.net The structures of these new compounds were confirmed using spectral data and elemental analysis. researchgate.net

The fusion of benzofuran with other heterocycles like piperazine (B1678402) and imidazole (B134444) has also been explored. mdpi.com For instance, novel hybrids combining benzofuran and nitrogen-containing heterocyclic fragments such as piperazine, tetrazole, and imidazole were designed and synthesized to act as potential anti-inflammatory agents. mdpi.com

The synthesis and characterization of these diverse benzofuran-containing heterocycles are crucial first steps in the drug discovery process, providing a library of novel compounds for further biological screening. researchgate.net

Table 4: Examples of Other Novel Benzofuran-Containing Heterocycles

| Linked Heterocycle | Synthetic Approach | Potential Application |

|---|---|---|

| Thiazole | Cyclization of pyrazoline-1-carbothioamide | Antimicrobial agents. nih.govscispace.com |

| Pyrazole | Reaction of 3-oxopropanenitrile (B1221605) with hydrazonoyl halides | Novel chemical entities for biological screening. researchgate.net |

| Piperazine, Tetrazole, Imidazole | Michael addition followed by cyclization and substitution | Anti-inflammatory agents. mdpi.com |

Future Directions and Pre Clinical Research Perspectives for 2 3 Fluorophenyl Benzofuran

Rational Design and Synthesis of Next-Generation Benzofuran-Based Chemical Scaffolds

The rational design of next-generation therapeutics based on the 2-(3-fluorophenyl)benzofuran scaffold is a key area of research. The core principle involves the strategic modification of the parent molecule to enhance biological activity, selectivity, and pharmacokinetic properties. Medicinal chemists utilize the benzofuran (B130515) nucleus as a privileged structure, a molecular framework that is frequently found in biologically active compounds. mdpi.comnih.govrsc.orgrsc.org The introduction of various substituents at specific positions on the benzofuran ring system is a critical strategy for creating new derivatives with potentially improved therapeutic value. nih.gov

One prominent strategy is molecular hybridization , which involves combining the benzofuran scaffold with other known pharmacophores to create hybrid molecules with synergistic or dual-acting properties. researchgate.net For instance, novel classes of hybrid benzofurans incorporating chalcone (B49325), triazole, piperazine (B1678402), and imidazole (B134444) moieties have emerged as potent cytotoxic agents. mdpi.comnih.gov This approach aims to develop drugs that can target multiple pathways involved in a disease, which is particularly relevant for complex conditions like cancer. researchgate.net

The synthesis of these next-generation scaffolds employs a variety of established and innovative chemical reactions. Synthetic approaches can generally be categorized into two main groups: the formation of the furan (B31954) ring onto a pre-existing benzene (B151609) derivative or the construction of the benzene ring onto a furan precursor. divyarasayan.org Common methods include:

Intramolecular Cyclization: Tandem Pd/Cu-catalyzed Sonogashira cross-coupling followed by intramolecular cyclization of 2-iodophenols with terminal alkynes is a high-yield method for preparing 2-substituted benzofurans. divyarasayan.orgresearchgate.net

Annulation Reactions: Palladium-catalyzed intermolecular annulation of cinnamic acids and phenols provides an efficient route to 3-substituted benzofurans. divyarasayan.org

Multi-component Reactions: A strategy for synthesizing benzofuran spiro-pyrrolidine derivatives involves a three-component [3+2] azomethine ylide cycloaddition reaction, which can quickly generate structurally complex and potentially bioactive compounds. mdpi.com

Rearrangement Reactions: Researchers have developed novel synthetic techniques utilizing charge-accelerated sigmatropic rearrangements to produce highly functionalized benzofurans. tus.ac.jp

The inclusion of halogen atoms, such as the fluorine in this compound, has been shown to significantly increase the anticancer activities of these compounds. nih.gov This is often attributed to the ability of halogens to form "halogen bonds," which can improve the binding affinity of the molecule to its biological target. nih.gov The strategic placement of these and other functional groups is guided by structure-activity relationship (SAR) studies, which seek to understand how specific structural modifications influence biological activity. mdpi.com

Table 1: Selected Synthetic Strategies for Benzofuran Scaffolds

| Synthetic Method | Key Reactants | Key Features | Reference |

|---|---|---|---|

| Sonogashira Coupling & Cyclization | 2-Iodophenols, Terminal Alkynes | High yields (>80%); tolerant to various functional groups. | divyarasayan.orgresearchgate.net |

| Claisen Rearrangement & RCM | Phenols, Allyl Halides | Involves O-alkylation, Claisen rearrangement, and Ring-Closing Metathesis (RCM). | divyarasayan.org |

| Pummerer Annulation | Ketene Dithioacetals, Phenols | Powerful method for synthesizing biologically active natural products and fluorescent derivatives. | divyarasayan.org |

| [3+2] Cycloaddition | Azomethine Ylides, Alkenes | Efficient for creating complex spiroheterocyclic compounds under mild conditions. | mdpi.com |

Advanced Computational Design and Virtual Screening for Identification of Novel Molecular Targets

Computational chemistry has become an indispensable tool in the design and discovery of novel drugs based on the benzofuran scaffold. Advanced techniques such as virtual screening, molecular docking, and pharmacophore modeling accelerate the identification of potential lead compounds and their biological targets, significantly reducing the time and cost associated with traditional drug discovery. researchgate.netnih.govnih.gov

Virtual screening allows researchers to computationally screen large libraries of compounds against a specific biological target. nih.gov For instance, a virtual screening of the ZINC15 database was performed using a 2-fluorophenylbenzofuran-C3-carboxamide substructure as the search query to identify novel small molecules with the potential to inhibit the HCV NS5B polymerase. nih.gov This approach led to the identification of several promising lead compounds. nih.gov Similarly, pharmacophore-based virtual screening of a combinatorial library of triclosan (B1682465) analogues was used to identify new inhibitors of the enoyl-acyl carrier protein reductase (ENR) from Plasmodium falciparum, the parasite that causes malaria. nih.gov

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netnih.gov This technique is crucial for understanding the binding mode of benzofuran derivatives at the active site of a target protein. For example, docking studies were used to investigate the binding interactions of newly designed benzofuran hybrids with PI3K and VEGFR-2, two important targets in cancer therapy. researchgate.netnih.gov These studies helped to rationalize the observed biological activity and guide the design of more potent inhibitors. researchgate.net Molecular docking simulations also revealed that certain benzofuran derivatives may exert their antitumor effects by binding to targets like TNFα and FTase through hydrogen bonds. mdpi.com

Further computational analysis, including molecular dynamics simulations and binding free energy calculations, can be used to assess the stability of the ligand-protein complex and predict the binding affinity. nih.gov Additionally, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions are often performed to evaluate the pharmacokinetic profiles of potential drug candidates at an early stage, helping to identify compounds with more favorable drug-like properties. nih.gov

Table 2: Application of Computational Tools in Benzofuran Research

| Computational Method | Application | Example Target(s) | Key Outcome | Reference |

|---|---|---|---|---|

| Virtual Screening | Identification of novel hits from large compound databases. | HCV NS5B Polymerase | Discovery of potential lead compounds ZINC103262402, ZINC215816615, and ZINC215876403. | nih.gov |

| Molecular Docking | Prediction of binding modes and interactions with target proteins. | PI3K, VEGFR-2, TNFα, FTase | Elucidation of binding affinity and rationalization of structure-activity relationships. | researchgate.netmdpi.comnih.gov |

| Molecular Dynamics | Assessment of the stability of the ligand-target complex over time. | HCV NS5B Polymerase | Confirmation of stable binding of lead compounds to the target enzyme. | nih.gov |

Development of Sophisticated In Vitro Biological Assay Methodologies for Research Applications

The preclinical evaluation of this compound and its derivatives relies on a diverse array of sophisticated in vitro biological assays. These assays are essential for determining the biological activity, mechanism of action, and selectivity of new compounds. The development of these methodologies allows for the high-throughput screening and detailed characterization of extensive compound libraries. rsc.orgrsc.orgacs.org

A primary focus of in vitro testing for benzofuran derivatives has been in oncology. A variety of cell-based assays are employed to measure the cytotoxic and antiproliferative effects of these compounds against numerous human cancer cell lines. Commonly used assays include:

MTT Assay: This colorimetric assay is used to assess cell viability and proliferation. It has been widely applied to test benzofuran derivatives against cell lines such as the human breast cancer lines MCF-7 and MDA-MB-231, lung cancer lines A549 and NCI-H23, and leukemia lines K562 and HL60. nih.govresearchgate.netnih.gov

Triphenyl Blue Dye Exclusion: This technique is used to count viable cells and has been applied to screen benzofuran analogues for anticancer activity against Erlich ascites carcinoma (EAC) cells. mdpi.comnih.gov

Beyond general cytotoxicity, specific enzyme-based assays are crucial for identifying the precise molecular targets of these compounds. For example, benzofuran derivatives have been evaluated for their ability to inhibit specific enzymes implicated in disease progression. This includes testing against SIRT1, a class III histone deacetylase, and VEGFR-2, a receptor tyrosine kinase involved in angiogenesis, which is critical for tumor growth. researchgate.netnih.gov In the context of neurodegenerative diseases, such as Alzheimer's, 2-arylbenzofuran derivatives have been synthesized and evaluated for their dual inhibitory activity against cholinesterases (acetylcholinesterase and butyrylcholinesterase) and β-secretase (BACE1). nih.gov

Furthermore, in vitro models are used to investigate other potential therapeutic applications. The antioxidant capacity of benzofuran-2-one derivatives has been tested in a neuronal cell model (differentiated SH-SY5Y cells) exposed to oxidative stress, a key factor in neurodegeneration. mdpi.com The antimicrobial potential of benzofuran scaffolds is another significant area of research, with compounds being tested against a range of Gram-positive and Gram-negative bacteria and fungi. nih.gov

Table 3: Overview of In Vitro Assays for Benzofuran Derivatives

| Assay Type | Purpose | Example Cell Line / Target | Disease Area | Reference |

|---|---|---|---|---|

| MTT Cytotoxicity Assay | Measures cell viability and proliferation. | MCF-7, A549, NCI-H23, K562 | Cancer | nih.govresearchgate.netnih.gov |

| Enzyme Inhibition Assay | Quantifies the inhibition of specific enzyme activity. | SIRT1, VEGFR-2, BACE1, Cholinesterases | Cancer, Alzheimer's Disease | researchgate.netnih.govnih.gov |

| Cell Cycle Analysis | Determines the effect of a compound on cell cycle progression. | A549, NCI-H23 | Cancer | nih.gov |

| Apoptosis Assay | Detects the induction of programmed cell death. | A549, NCI-H23 | Cancer | nih.gov |

Strategic Development of this compound as a Molecular Probe for Biological Systems

Beyond its potential as a therapeutic scaffold, the benzofuran core structure is being strategically developed for use as a molecular probe in biological research. nih.govnih.govresearchgate.net Molecular probes are specialized molecules used to visualize, track, or quantify specific biomolecules, structures, or processes within living systems. The inherent fluorescent properties of some benzofuran derivatives make them attractive candidates for applications in bioimaging. nih.gov

The development of benzofuran-based fluorescent probes involves the structural modulation of the core to optimize its optical properties, such as absorption and fluorescence wavelengths, quantum yield, and solvatochromism (the shift in color in response to the polarity of the solvent). nih.govnih.gov Research has shown that attaching various electron-donating and electron-withdrawing substituents to the benzofuran ring system can fine-tune these photophysical characteristics. nih.govnih.gov For example, studies on 2-(5-formylbenzofuran-2-yl)acetamide derivatives showed that while substituents like -NHCH₃, -OH, and -OCH₃ did not cause significant shifts in fluorescence, a nitro (-NO₂) group resulted in substantial solvatochromic shifts. nih.govnih.gov

A key aspect of developing these probes is the incorporation of a reactive site that allows for conjugation to specific biomolecules, such as proteins. An aldehyde group, for instance, can serve as a reactive handle to form a biocomplex with proteins, enabling targeted imaging. nih.govnih.gov Studies have demonstrated the conjugation of benzofuran probes with the protein Concanavalin A, which allows for the analysis of the probe's optical properties within a biological microenvironment. nih.govnih.gov

These fluorescent benzofuran probes can be utilized in single-photon fluorescence microscopy to serve as alternative markers for medical imaging. nih.gov The ability to design probes with specific optical properties and targeting capabilities opens the door to visualizing cellular structures, tracking protein localization, and monitoring dynamic biological events in real-time, providing valuable insights into cellular function and disease pathology.

Table 4: Properties of Benzofuran Derivatives as Potential Fluorescent Probes

| Starting Scaffold | Structural Modulation | Effect on Optical Properties | Potential Application | Reference |

|---|---|---|---|---|

| 2-(5-formylbenzofuran-2-yl)acetamide | Addition of -NH₂, -NHCH₃, -OH, -OCH₃ substituents | No significant change in absorption/fluorescence maxima. | Fluorescent markers in single-photon studies. | nih.govnih.gov |

| 2-(5-formylbenzofuran-2-yl)acetamide | Addition of -NO₂ substituent | Significant solvatochromic shifts observed. | Probes for environments with varying polarity. | nih.govnih.gov |

Q & A

Basic Synthesis

Q: What are the optimal methods for synthesizing 2-(3-Fluorophenyl)benzofuran, and how can substitution reactions be controlled to ensure regioselectivity? A: The synthesis typically involves nucleophilic substitution or cyclization reactions. For example, benzofuran derivatives can be synthesized via oxidation, reduction, or substitution reactions using appropriate nucleophiles (e.g., fluorine-containing aryl groups). Regioselectivity is controlled by optimizing reaction conditions such as temperature, solvent polarity, and catalysts. For instance, the fluorophenyl group can be introduced via Suzuki coupling or electrophilic aromatic substitution under controlled acidic conditions to direct substitution to the 3-position .

Basic Characterization

Q: Which spectroscopic techniques are most effective for confirming the structure of this compound, and what key spectral signatures should researchers expect?

A: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the aromatic proton environment and fluorine coupling. The fluorophenyl group typically shows distinct ¹H NMR splitting due to coupling with fluorine (e.g., doublets or triplets). High-resolution mass spectrometry (HRMS) confirms the molecular ion peak (e.g., m/z 212.06 for C₁₄H₉FO). Infrared (IR) spectroscopy identifies carbonyl or C-F stretches (~1250 cm⁻¹). Canonical SMILES data (e.g., C1=CC=C2C(=C1)C(=CO2)C3=CC(=CC=C3)F) can validate connectivity .

Advanced Crystallography

Q: How can researchers resolve discrepancies in crystallographic data when analyzing dihedral angles between the benzofuran core and fluorophenyl substituent? A: Discrepancies in dihedral angles (e.g., 78.6° vs. 87.5°) may arise from crystal packing effects or refinement methodologies. Researchers should use high-resolution X-ray diffraction data and software like SHELXL for refinement . Hydrogen bonding (C–H⋯O/F) and π-π interactions (observed in similar compounds) stabilize specific conformations . Cross-validation with density functional theory (DFT)-optimized geometries can resolve ambiguities.

Advanced Applications

Q: What strategies are employed to utilize this compound derivatives as fluorescent chemosensors, and how does the fluorophenyl group enhance sensing specificity? A: The fluorophenyl group enhances electron-withdrawing effects, stabilizing charge-transfer states for fluorescence. Derivatives functionalized with glycinamide (e.g., 3-(2-([4-fluorobenzyl]amino)acetamido)benzofuran-2-carboxamide) exhibit "on-off" fluorescence quenching for Fe³⁺ detection. The design involves tuning the HOMO-LUMO gap via substituent effects, validated experimentally (UV-Vis, fluorescence spectra) and theoretically (DFT) .

Advanced Synthesis Challenges

Q: In synthesizing this compound, what challenges arise in achieving high yield while minimizing side reactions? A: Competing side reactions (e.g., over-oxidation or para-substitution) are common. Yield optimization requires inert atmospheres, anhydrous solvents, and catalysts like palladium for cross-coupling. Microwave-assisted synthesis can reduce reaction time and byproducts. Monitoring via thin-layer chromatography (TLC) and quenching intermediates (e.g., using Na₂S₂O₃ for excess halogens) improves purity .

Data Contradiction Analysis

Q: When encountering contradictory crystal packing data, what methodological approaches validate structural findings? A: Conflicting data may stem from twinning, disorder, or low-resolution datasets. Use twin refinement in SHELXL and validate with R-factor convergence. Hydrogen-bonding networks (C–H⋯O/F) and π-interactions (e.g., C–S⋯π) should align with intermolecular contact analysis in Mercury or OLEX2 . Cross-check with spectroscopic data (e.g., NMR coupling constants) to confirm substituent orientation.

Computational Modeling

Q: How can DFT calculations predict the electronic properties and reactivity of this compound? A: DFT studies (e.g., B3LYP/6-311G**) model electron distribution, frontier orbitals, and Fukui indices to predict reactive sites. The fluorophenyl group lowers the LUMO energy, enhancing electrophilic substitution at the benzofuran 5-position. Solvent effects (PCM model) and vibrational frequency calculations validate experimental IR/NMR data .

Ligand Design

Q: What considerations are critical when using this compound as a ligand in coordination chemistry? A: The fluorophenyl group’s electronegativity influences metal-ligand binding (e.g., via σ-donation or π-backbonding). Chelating sites (e.g., carbonyl oxygen) must remain accessible. Crystal structures of metal complexes (e.g., with Cu²⁺ or Pd⁰) reveal bonding geometries. Stability constants (log K) and spectroscopic titration (UV-Vis, EPR) quantify binding affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.